![molecular formula C17H21N3O3S B2776060 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline CAS No. 71454-13-2](/img/structure/B2776060.png)
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline
Overview
Description
“4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline” is an organic compound . It has been studied for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Molecular Structure Analysis
The molecular structure of “4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline” is characterized by the presence of a methoxyphenyl group, a piperazine ring, and a sulfonyl group attached to an aniline group . The molecular weight of the compound is 283.37 .Scientific Research Applications
- Piperazine Moiety : The piperazine ring is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties. Compounds containing piperazine exhibit diverse biological activities, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
- Novel Mannich Derivative : The synthesized compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shows promise as an antibacterial agent .
- Parkinson’s and Alzheimer’s Disease : The piperazine ring is also present in potential treatments for neurodegenerative conditions such as Parkinson’s and Alzheimer’s disease .
- Recreational Use : Piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes .
- Three-Step Protocol : The compound is obtained via a three-step synthesis protocol, with its structure confirmed by HRMS, IR, and NMR experiments .
- 1,2,4-Triazole Derivative : The 1,2,4-triazole moiety is prepared using a simple and efficient procedure .
- Binding Data and Docking Simulations : Comparative analysis of structures, α1-AR affinity, docking simulations, and molecular dynamics (MD) has been performed on related compounds .
- Electronic Properties : Structural and spectroscopic characterization, along with electronic properties, have been investigated .
Medicinal Chemistry and Drug Development
Neurodegenerative Diseases
Antibiotics
Psychoactive Substances
Chemical Synthesis and Characterization
Computational Studies
Mechanism of Action
Target of Action
The primary targets of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are the targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The interaction of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline with alpha1-adrenergic receptors affects various biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
Safety and Hazards
properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFGWAHRMWVHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline |
Synthesis routes and methods
Procedure details
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